Product packaging for Methyl 2-(dimethylamino)propanoate(Cat. No.:CAS No. 130515-23-0)

Methyl 2-(dimethylamino)propanoate

Cat. No.: B147680
CAS No.: 130515-23-0
M. Wt: 131.17 g/mol
InChI Key: YQALCVILRBWLNX-UHFFFAOYSA-N
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Description

Contextualization within Amino Ester Chemistry and its Derivatives

Amino esters are a class of organic compounds that are characterized by the presence of both an amino group and an ester functional group. taylorandfrancis.com This unique combination of functional groups imparts a range of chemical properties that make them valuable in various scientific domains. taylorandfrancis.com Structurally, amino esters consist of a lipophilic ester part, an intermediate aliphatic chain, and a hydrophilic amine part. wikipedia.org The linkage between the lipophilic portion and the intermediate chain can be either an amide or an ester type. wikipedia.org

Methyl 2-(dimethylamino)propanoate is a specific α-amino ester, a derivative of the amino acid alanine (B10760859). Its structure features a methyl ester and a tertiary amine (a dimethylamino group) attached to the alpha-carbon of the propanoate backbone. This substitution pattern distinguishes it from other amino esters and is crucial to its chemical behavior. The synthesis of α-amino esters like this compound can be achieved through various methods, including the direct α-amination of esters. organic-chemistry.org

The broader class of amino esters has found applications as local anesthetics, where they are rapidly metabolized in the plasma. wikipedia.org Furthermore, derivatives of amino esters are explored in diverse areas such as the development of drug delivery systems and in the synthesis of complex molecules. taylorandfrancis.comacs.org For instance, some amino ester derivatives are investigated for their potential in enhancing the penetration of active pharmaceutical ingredients through the skin. wikipedia.org

Academic Significance and Interdisciplinary Research Focus

The academic significance of this compound and related amino esters stems from their utility as building blocks in organic synthesis and their potential applications in medicinal chemistry and materials science. Researchers are actively exploring new synthetic routes to α-amino esters, aiming for more efficient and environmentally friendly processes. organic-chemistry.org

The interdisciplinary research focus is evident in studies that investigate the biological activities of complex molecules derived from amino esters. For example, a derivative, Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate, has been studied for its effects on melanogenesis, highlighting the intersection of organic chemistry and dermatology. nih.gov Furthermore, the synthesis of various amino acid esters is a key area of research with implications for peptide synthesis and the development of novel therapeutics. rsc.org The study of these compounds often involves a combination of synthetic chemistry, analytical techniques, and biological assays, underscoring their interdisciplinary nature.

Structural Features Pertinent to Reactivity and Selectivity in Advanced Chemical Systems

The reactivity and selectivity of this compound are dictated by its distinct structural features. The presence of a tertiary amine at the α-position influences the electronic properties of the adjacent carbonyl group of the ester. This can affect its susceptibility to nucleophilic attack and its reactivity in various chemical transformations.

The stereochemistry at the α-carbon is another critical aspect. As with many amino acid derivatives, the potential for chirality at this center allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in pharmaceutical applications. The development of stereoselective synthetic methods for α-amino esters is an active area of research. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name This compound
SMILES CC(C(=O)OC)N(C)C
InChI InChI=1S/C6H13NO2/c1-5(7(2)3)6(8)9-4/h5H,1-4H3
InChIKey YQALCVILRBWLNX-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B147680 Methyl 2-(dimethylamino)propanoate CAS No. 130515-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130515-23-0

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 2-(dimethylamino)propanoate

InChI

InChI=1S/C6H13NO2/c1-5(7(2)3)6(8)9-4/h5H,1-4H3

InChI Key

YQALCVILRBWLNX-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)N(C)C

Canonical SMILES

CC(C(=O)OC)N(C)C

Synonyms

Alanine, N,N-dimethyl-, methyl ester (9CI)

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Dimethylamino Propanoate

Direct Esterification Approaches

Direct esterification represents a straightforward and common method for the synthesis of methyl 2-(dimethylamino)propanoate. This approach typically involves the reaction of the corresponding carboxylic acid with methanol (B129727) in the presence of a catalyst.

Esterification of 2-(dimethylamino)propanoic Acid

The most direct route to this compound is the esterification of 2-(dimethylamino)propanoic acid with methanol. This reaction, typically carried out under acidic conditions, involves the protonation of the carboxylic acid group, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. The reaction is an equilibrium process, and therefore, measures are often taken to drive the reaction towards the product side, such as using an excess of methanol or removing the water as it is formed.

Catalytic Systems for Esterification

Various catalytic systems can be employed to facilitate the esterification of 2-(dimethylamino)propanoic acid. The choice of catalyst can significantly influence the reaction rate and yield.

Mineral acids are widely used as catalysts for the esterification of amino acids. nih.govacs.org Sulfuric acid (H₂SO₄) is a particularly effective catalyst for this transformation. nih.govacs.org The reaction is typically performed by dissolving the amino acid in methanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated to reflux to drive the reaction to completion. While effective, the use of strong mineral acids can sometimes lead to side reactions and requires careful neutralization during workup.

Alternative catalytic systems include the use of solid acid catalysts, such as ion-exchange resins or zeolites. These heterogeneous catalysts offer the advantage of easier separation from the reaction mixture and can often be recycled and reused.

A study on the esterification of various amino acids with methanol catalyzed by H₂SO₄ in a thin film generated by electrospray ionization (ESI) microdroplet deposition demonstrated the feasibility of this reaction under specific conditions. nih.gov While 2-(dimethylamino)propanoic acid was not specifically tested, the general methodology provides a basis for its esterification. The study found that the reaction efficiency was influenced by the thin film temperature, with 70 °C being optimal. nih.gov

Table 1: Representative Conditions for Amino Acid Esterification

Amino Acid SubstrateCatalystSolventTemperature (°C)Reported Yield (%)
L-TyrosineH₂SO₄Methanol/Water (1:1)70~40-50
L-PhenylalanineH₂SO₄Methanol/Water (1:1)70~40-50

Note: Data extracted from a study on thin-film esterification and may not be directly representative of bulk synthesis of this compound. nih.gov

Carbon-Carbon Bond Formation Strategies

In addition to direct esterification, this compound can be synthesized through methods that involve the formation of key carbon-nitrogen or carbon-carbon bonds.

Nucleophilic Addition Reactions to Unsaturated Precursors

Reductive amination of a suitable keto-ester precursor provides a viable route to this compound. This two-step, one-pot process involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

Specifically, the reductive amination of methyl pyruvate (B1213749) with dimethylamine (B145610) can yield this compound. The reaction is typically carried out in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl group of the starting ester. masterorganicchemistry.com The reaction is generally performed under mildly acidic conditions to facilitate imine formation. wikipedia.org

Alkylation Reactions Employing Specific Electrophiles

Another important strategy involves the alkylation of a suitable amine precursor. The synthesis of this compound can be achieved through the N,N-dimethylation of methyl 2-aminopropanoate (the methyl ester of alanine).

This transformation can be accomplished using a variety of methylating agents. Methyl iodide (CH₃I) is a classic and effective reagent for the N-alkylation of amines. rsc.org The reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid (HI) that is formed as a byproduct. The choice of base is crucial to avoid saponification of the ester functionality. Non-nucleophilic bases such as potassium carbonate or hindered amines are often preferred. The reaction can proceed in a stepwise manner, first forming the N-methyl derivative, followed by a second methylation to yield the N,N-dimethyl product. Using an excess of the methylating agent can help to drive the reaction to completion. orgsyn.org

The Eschweiler-Clarke reaction offers an alternative method for the N,N-dimethylation of primary amines. youtube.com This reaction utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. youtube.com This one-pot procedure is often advantageous as it avoids the use of alkyl halides and typically proceeds to the fully methylated amine without the formation of quaternary ammonium (B1175870) salts. youtube.com

Stereoselective Synthesis of this compound Enantiomers

The development of synthetic methods to access enantiomerically pure forms of chiral molecules is a significant area of chemical research. As this compound possesses a chiral center at the α-carbon, the synthesis of its individual enantiomers, (R)-methyl 2-(dimethylamino)propanoate and (S)-methyl 2-(dimethylamino)propanoate, is of considerable interest.

Several general strategies for the asymmetric synthesis of α-amino esters can be adapted for this purpose. One prominent approach is the use of chiral catalysts to control the stereochemical outcome of a key reaction step.

For instance, the asymmetric reductive amination of methyl pyruvate with dimethylamine could be achieved using a chiral reducing agent or a chiral catalyst. Biocatalysis, employing enzymes such as imine reductases (IREDs), has emerged as a powerful tool for the enantioselective synthesis of chiral amines. nih.gov These enzymes can catalyze the reduction of imines with high enantioselectivity, providing access to either enantiomer of the product depending on the specific enzyme used. nih.gov

Another strategy involves the asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. This method allows for the enantioselective formation of the C-C bond at the α-position. Subsequent hydrolysis of the imine and N-methylation would yield the desired enantiomerically enriched product.

Furthermore, asymmetric hydrogenation of an enamine precursor, derived from methyl pyruvate and dimethylamine, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could also provide a route to the enantiomers of this compound.

Recent advances in catalysis have also demonstrated the use of chiral aldehyde/palladium combined systems for the asymmetric α-allylation of amino acid esters, and nickel-catalyzed enantioconvergent cross-couplings of racemic α-halo esters with organozinc reagents to produce enantioenriched unnatural α-amino acids. nih.govacs.org While not directly applied to the synthesis of this compound, these methodologies highlight the potential for developing highly selective catalytic approaches to its enantiomers.

Table 2: General Approaches for Asymmetric Synthesis of α-Amino Esters

Synthetic StrategyKey PrecursorsChiral InfluencePotential for this compound
Asymmetric Reductive AminationMethyl pyruvate, DimethylamineChiral reducing agent, Imine Reductase (IRED)High
Asymmetric AlkylationGlycine (B1666218) Schiff base, Methylating agentChiral phase-transfer catalystModerate (requires additional steps)
Asymmetric HydrogenationEnamine from methyl pyruvate and dimethylamineChiral transition metal catalystHigh
Asymmetric Cross-CouplingRacemic α-halo propanoate, Methylating agentChiral Nickel catalystModerate (requires specific substrate and methylation)

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and atom-economical approach to establishing the chiral center in this compound. This typically involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

The design of chiral ligands is paramount in transition metal-catalyzed asymmetric reactions. For the synthesis of related α-amino acid derivatives, ligands with C2 symmetry have historically been dominant. However, more recent research has demonstrated the effectiveness of non-symmetrical modular P,N-ligands, which can sometimes outperform their symmetrical counterparts. The development of new chiral ligands is often an empirical process, guided by mechanistic understanding and systematic screening.

Transition metal catalysis, particularly with rhodium, has been extensively studied for the asymmetric hydrogenation of prochiral enamides and dehydroamino acids to produce chiral α-amino acids. While specific examples for the direct synthesis of this compound via this route are not extensively documented in readily available literature, the principles are applicable. The general approach would involve the asymmetric hydrogenation of a suitable N,N-dimethylamino-substituted acrylate (B77674) precursor in the presence of a chiral rhodium catalyst. The efficiency and enantioselectivity of such a reaction would be highly dependent on the choice of the chiral phosphine ligand.

A related approach involves the nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo glycine derivatives with organozinc reagents. This method has been successfully applied to the synthesis of a variety of protected unnatural α-amino acids with good yields and high enantiomeric excess. nih.gov

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
NiCl2(dme)/pyboxRacemic Cbz-protected α-chloroglycine esterProtected α-amino acid8497 nih.gov

Table 1: Example of Nickel-Catalyzed Enantioconvergent Synthesis of a Protected α-Amino Acid.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of chiral compounds. This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate, which then directs the stereochemical course of a subsequent reaction. The auxiliary is later removed to afford the desired enantiomerically enriched product.

Prominent examples of chiral auxiliaries applicable to the synthesis of α-amino acids include Evans oxazolidinones and pseudoephedrine. The general strategy involves the acylation of the chiral auxiliary with a propionyl group, followed by diastereoselective alkylation of the resulting enolate. For the synthesis of this compound, a subsequent N-methylation step would be required.

The diastereoselectivity of the alkylation step is often high, and the different diastereomers can typically be separated by chromatography. The chiral auxiliary can then be cleaved and recovered for reuse.

Chiral AuxiliaryAlkylation ConditionsDiastereomeric RatioCleavage Method
4-Benzyl-2-oxazolidinoneNaN(TMS)₂, Allyl iodide, -78 °C98:2LiOH, H₂O₂
PseudoephedrineLDA, Alkyl HalideHighAcid or Base Hydrolysis

Table 2: Common Chiral Auxiliaries and Conditions for Diastereoselective Alkylation.

Enzymatic Synthesis and Biocatalytic Transformations

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules under mild reaction conditions. Lipases are a particularly versatile class of enzymes used in the kinetic resolution of racemic mixtures.

In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic starting material, leaving the unreacted enantiomer in high enantiomeric excess. For the preparation of enantiopure this compound, a racemic mixture of the ester could be subjected to lipase-catalyzed hydrolysis or transesterification. The success of this approach depends on the enantioselectivity of the chosen lipase (B570770) for the specific substrate. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for the resolution of a wide range of chiral compounds. researchgate.netd-nb.info

Dynamic kinetic resolution (DKR) is an even more powerful enzymatic method that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This process combines enzymatic resolution with in situ racemization of the unreacted enantiomer.

EnzymeReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Lipase from Candida rugosa MYTransesterificationRacemic 1-(isopropylamine)-3-phenoxy-2-propanol(S)-ester96.2% (product) researchgate.net
Pseudomonas cepacia lipaseHydrolysisRacemic Morita-Baylis-Hillman acetatesChiral alcohol>90% (product) d-nb.info

Table 3: Examples of Lipase-Catalyzed Kinetic Resolutions.

Diastereoselective Synthesis Pathways

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. In the context of this compound synthesis, this can be achieved by employing a chiral starting material or a chiral reagent that induces diastereoselectivity in a key reaction step.

One potential pathway involves the diastereoselective alkylation of a chiral enolate derived from a protected alanine (B10760859). The stereochemical outcome of the alkylation is controlled by the existing chirality of the alanine derivative. Subsequent N,N-dimethylation and esterification would yield the target compound. The choice of protecting groups and reaction conditions is crucial for achieving high diastereoselectivity.

Chiral Resolution Techniques for this compound

When a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.orglibretexts.orglibretexts.org Tartaric acid and its derivatives are frequently used as resolving agents. libretexts.orgnih.gov The racemic this compound would be treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form a mixture of two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Resolving AgentRacemic Compound TypeSeparation MethodReference
(+)-Tartaric AcidRacemic BaseFractional Crystallization libretexts.orglibretexts.org
(-)-Malic AcidRacemic BaseFractional Crystallization libretexts.org
(+)-Camphor-10-sulfonic acidRacemic BaseFractional Crystallization libretexts.org
BrucineRacemic AcidFractional Crystallization wikipedia.org

Table 4: Common Chiral Resolving Agents.

Classical Resolution with Chiral Acids

Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. wikipedia.org This method involves reacting the racemic base, in this case, this compound, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgpharmtech.com

The general process can be summarized in three main steps:

Salt Formation: The racemic mixture of the amine is treated with a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.orgresearchgate.net This creates two diastereomeric salts.

Separation: The diastereomeric salts are separated based on their differential solubility in a suitable solvent. One diastereomer will typically crystallize out of the solution while the other remains dissolved. pharmtech.com

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired pure enantiomer of the original compound. wikipedia.org

While this method is widely applied due to its scalability and relative simplicity, its success is highly dependent on the selection of the appropriate chiral acid and crystallization solvent, which often requires empirical screening. wikipedia.orgpharmtech.com

Chromatographic Enantioseparation Methods

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common and effective method. nih.govnih.gov In this technique, the racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer.

The differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation. The selection of the appropriate chiral stationary phase is crucial for achieving effective separation. For propionic acid-derived compounds, successful enantiomeric resolution has been demonstrated using chiral columns, sometimes after conversion of the free acids to their methyl esters to improve chromatographic behavior. nih.gov

Alternatively, diastereomers formed by reacting the racemate with a chiral derivatizing agent can be separated using standard, non-chiral HPLC on silica (B1680970) gel. nih.govtcichemicals.com The separated diastereomers are then cleaved to yield the pure enantiomers. This method can be highly effective, provided a suitable chiral auxiliary is used that allows for baseline separation of the resulting diastereomers. tcichemicals.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact by improving efficiency, minimizing waste, and using less hazardous materials.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. wiley-vch.de A high atom economy indicates a more efficient reaction with less waste. In addition to atom economy, other metrics like Reaction Mass Efficiency (RME) are used to provide a more comprehensive view by factoring in yield and stoichiometry. wiley-vch.dewhiterose.ac.uk

In the synthesis of related dimethylamino compounds, such as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, green metrics have been applied to compare different synthetic pathways. Research has shown that multi-step commercial routes can be inefficient, generating considerable waste. rsc.org In contrast, newly developed synthetic routes that proceed in a single step from readily available building blocks demonstrate significantly improved efficiency. rsc.org For instance, a comparison of different routes highlights the benefits of optimizing reaction pathways to maximize the incorporation of starting materials into the final product.

Table 1: Comparison of Synthetic Routes for a Related Compound

Route Number of Steps Atom Economy Key Issues
Patented Route A1 Multi-step Low (~37% product) Low product content, waste generation. rsc.org
Patented Route A2 Multi-step Moderate (~69% product) Isomeric impurities, waste generation. rsc.org

| Novel Route C | Single Step | High | Swift reaction, catalytic base. rsc.org |

This table is illustrative, based on data for the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a structural analogue.

Solvent-Free or Environmentally Benign Solvent Systems

Solvents are a major contributor to waste in chemical processes. A key green chemistry objective is to either eliminate solvents or replace hazardous ones with more environmentally benign alternatives. Research into the synthesis of analogous compounds has demonstrated the viability of solvent-free reactions. rsc.org

For example, a novel, single-step synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate was achieved via a base-catalyzed Michael addition under solvent-free conditions. rsc.org This approach not only eliminates solvent waste but also often accelerates reaction times. Similarly, the reductive amination of fatty acid methyl esters to produce N,N-dimethylalkylamines can be performed using benign solvents or under solventless conditions, further enhancing the sustainability of the process. rsc.org

Catalytic vs. Stoichiometric Reagent Utilization

The use of catalytic reagents is preferable to stoichiometric ones because catalysts are used in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and generate significant waste. rsc.org

Modern synthetic strategies for compounds containing dimethylamino ester functionalities increasingly rely on catalysis:

Base Catalysis: A highly efficient synthesis of a related compound, methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, utilizes a catalytic amount (<6.5 mol%) of potassium tert-butoxide (KOtBu) in a solvent-free Michael addition. rsc.org

Heterogeneous Catalysis: A one-pot synthesis of N,N-dimethylalkylamines from fatty acid methyl esters has been developed using a dual system of two recyclable, heterogeneous catalysts (ortho-Nb2O5 and PtVOx/SiO2). rsc.org This approach is highly applicable industrially and avoids the use of soluble metal catalysts that can be difficult to remove from the product.

Organocatalysis: Metal-free catalytic systems are also being developed. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to catalyze the aerobic oxidation of certain esters under mild, metal-free conditions. nih.gov Noncovalent organocatalysis has also been employed for the glycosylation of challenging N,N-dimethyl amino sugars. acs.org

These catalytic approaches significantly reduce waste and often allow for milder reaction conditions compared to processes that rely on stoichiometric reagents.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Dimethylamino Propanoate

Ester Hydrolysis Mechanisms and Kinetics

The ester group in methyl 2-(dimethylamino)propanoate is susceptible to hydrolysis under acidic, basic, and neutral conditions, leading to the formation of 2-(dimethylamino)propanoic acid and methanol (B129727). The rate and mechanism of this transformation are highly dependent on the reaction conditions.

In the presence of a strong acid, the hydrolysis of esters typically proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.

It is important to note that in the case of this compound, the dimethylamino group will also be protonated under acidic conditions. This protonation introduces a positive charge on the nitrogen atom, which can influence the electronic properties of the ester group and potentially affect the rate of hydrolysis through inductive effects.

Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis

ParameterGeneral Condition
CatalystStrong acids (e.g., HCl, H₂SO₄)
SolventAqueous solution
TemperatureTypically elevated to increase reaction rate
MechanismAAC2

The hydrolysis of esters under basic conditions, often referred to as saponification, is an irreversible process that typically follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol.

Kinetic studies on the base-catalyzed hydrolysis of N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA), a structurally related compound, provide valuable insights. The hydrolysis of DMAEMA is rapid in the presence of a base like sodium hydroxide. A study on the base-catalyzed hydrolysis of various methacrylic monomers, including DMAEMA, in aqueous solutions at room temperature showed that these esters are rapidly hydrolyzed. tandfonline.comtandfonline.com However, the reaction rate can decrease significantly in highly concentrated solutions. tandfonline.comtandfonline.com The autocatalytic hydrolysis of DMAEMA at 25 °C is slow, but the conversion can reach 90% after two days at a 10% concentration. tandfonline.com

For this compound, the presence of the dimethylamino group can lead to intramolecular catalysis, where the lone pair of electrons on the nitrogen can facilitate the hydrolysis of the ester group, especially in its unprotonated form.

Table 2: Base-Promoted Hydrolysis of a Structurally Related Monomer (DMAEMA)

MonomerCatalystTemperature (°C)ObservationsReference
DMAEMANaOHRoom Temp.Rapid hydrolysis in dilute aqueous solutions tandfonline.comtandfonline.com
DMAEMASelf-catalyzed2590% conversion after 2 days at 10% concentration tandfonline.com

Neutral hydrolysis of esters, which occurs in the absence of added acid or base, is generally a very slow process. The reaction proceeds through the direct nucleophilic attack of a water molecule on the carbonyl carbon. The rate of neutral hydrolysis is significantly lower than that of acid- or base-catalyzed hydrolysis because water is a much weaker nucleophile than the hydroxide ion, and the carbonyl group is not activated by protonation.

For this compound, the intramolecular assistance of the dimethylamino group could potentially play a role in the neutral hydrolysis pathway, although this effect is expected to be modest. The proximity of the lone pair on the nitrogen to the ester carbonyl might facilitate the formation of a tetrahedral intermediate. However, without external catalysts, this pathway is generally not considered a synthetically useful method for ester cleavage.

Amine Reactivity and Functional Group Transformations

The tertiary dimethylamino group in this compound is a key site for various chemical transformations. Its nucleophilic and basic character allows it to participate in a range of reactions, including substitution, alkylation, and acylation.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic. However, direct nucleophilic substitution on the methyl groups of the dimethylamino moiety is generally not a facile process under standard conditions. Tertiary amines are typically less reactive in SN2 reactions compared to primary and secondary amines due to steric hindrance.

Reactions involving the displacement of one of the methyl groups would require harsh conditions and a strong electrophile, and such transformations are not commonly reported for this type of compound.

Alkylation:

The dimethylamino group readily undergoes alkylation with alkyl halides in a reaction known as the Menshutkin reaction. This SN2 reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. The reactivity of the alkyl halide follows the general trend for SN2 reactions: I > Br > Cl > F.

Kinetic investigations into the quaternization of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) with various alkyl halides have shown that the reaction rate is influenced by temperature and the nature of the alkyl halide. d-nb.inforesearchgate.net For example, the quaternization of PDMAEMA with 1-iodobutane, 1-iodoheptane, and 1-iododecane (B1670042) showed that higher temperatures lead to faster reaction rates. d-nb.inforesearchgate.net

Table 3: Quaternization Conditions for a Structurally Related Polymer (PDMAEMA)

Alkyl HalideTemperature (°C)SolventObservationsReference
1-Iodobutane40, 50, 60Not specifiedRate increases with temperature d-nb.inforesearchgate.net
1-Iodoheptane40, 50, 60Not specifiedRate increases with temperature d-nb.inforesearchgate.net
1-Iododecane40, 50, 60Not specifiedRate increases with temperature d-nb.inforesearchgate.net

Acylation:

Tertiary amines like the dimethylamino group in this compound are generally unreactive towards acylation with acyl chlorides or anhydrides under standard conditions. youtube.comresearchgate.net This is because they lack a proton on the nitrogen atom that can be removed to form a stable amide product. The initial adduct formed between the tertiary amine and the acylating agent is a quaternary ammonium species, which is typically unstable and reverts to the starting materials.

For acylation to occur at a tertiary amine center, more specialized reagents or catalytic systems are generally required. However, the primary mode of reactivity for tertiary amines with acylating agents is to act as a base or a nucleophilic catalyst in other reactions, rather than undergoing acylation themselves.

Redox Chemistry of the Amine Functionality

The tertiary amine group in this compound is a key center for redox reactions, particularly oxidation. The electrochemical oxidation of tertiary amines, a process that has been extensively studied, offers significant insights into the reactivity of this functional group. rsc.orgrsc.orgresearchgate.net

For tertiary amines in general, the stability of the aminium radical cation is a critical factor. In many cases, these radical cations are short-lived and undergo rapid decomposition, often initiated by deprotonation at an adjacent carbon, a process that leads to the formation of a more stable radical. acs.orgnih.gov The distribution of the final oxidation products is often statistical, indicating that the subsequent C-H bond cleavage is not highly selective. rsc.org This suggests that the transition state for this deprotonation step resembles the aminium radical more than the resulting α-amino radical. rsc.org

The electrochemical oxidation of aliphatic amines has been shown to proceed via the formation of a radical cation, which is then deprotonated to a radical that can react further, for instance, by bonding to the electrode surface. nih.gov This general mechanism provides a framework for understanding the potential oxidative reactions of this compound, where the initial oxidation would occur at the nitrogen atom.

Reactivity of the Alpha-Carbon (C-2) Position

The carbon atom alpha to the ester group (C-2) in this compound is another site of significant reactivity. Its position adjacent to both the carbonyl group and the dimethylamino group influences its acidity and susceptibility to various reactions.

Stereochemical Implications of Alpha-Carbon Reactions

Reactions involving the alpha-carbon of chiral α-amino esters can have significant stereochemical consequences. If the alpha-carbon is a stereocenter, reactions that proceed through a planar enolate intermediate can lead to racemization. msu.edu For instance, the base-catalyzed isotopic exchange at the alpha-carbon of a chiral nitrile, a related compound, results in the loss of stereochemical integrity. msu.edu

In the context of this compound, if the molecule is enantiomerically pure, any reaction that involves deprotonation to form the enolate will likely result in a racemic or diastereomeric mixture of products, depending on the subsequent reaction. The stereochemical outcome of such reactions is a critical consideration in synthetic applications. science.gov

Deprotonation and Enolate Chemistry

The alpha-hydrogen on the C-2 carbon of this compound is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. reddit.comyoutube.commasterorganicchemistry.com This allows for deprotonation by a suitable base to form an enolate anion. masterorganicchemistry.com Aldehydes and ketones are generally more acidic and form enolates more readily than esters. youtube.com The pKa of the alpha-hydrogen in esters is typically around 25. youtube.com

The formation of the enolate is a key step in many carbon-carbon bond-forming reactions. msu.eduyoutube.com The enolate is a nucleophilic species that can react with various electrophiles. masterorganicchemistry.comlibretexts.org The presence of the dimethylamino group at the alpha-position can influence the stability and reactivity of the enolate.

An efficient method for the deuteration of α-amino esters at the alpha-position has been developed using 2-hydroxynicotinaldehyde (B1277654) as a catalyst in D₂O. acs.org This process involves the in-situ formation of a Schiff base, followed by deprotonation to a carbanion intermediate that is stabilized by the electron-deficient pyridine (B92270) ring, and subsequent deuteration. acs.org This highlights the feasibility of deprotonation at the alpha-carbon of amino esters.

Table 1: Comparison of Acidity for α-Hydrogens in Carbonyl Compounds

Compound Type Typical pKa Reference
Aldehydes ~17 youtube.com
Ketones ~19-20 youtube.com
Esters ~25 youtube.com
1,3-Dicarbonyls ~9 libretexts.org

Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Kinetic isotope effect studies and the identification of reaction intermediates are powerful tools in this endeavor.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a valuable tool for determining the rate-limiting step of a reaction and for probing the structure of transition states. nih.gov It compares the rate of a reaction when a light isotope (e.g., hydrogen) is replaced by a heavier one (e.g., deuterium). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step.

For reactions involving the deprotonation of the alpha-carbon of this compound, a significant primary KIE would be expected if this deprotonation is the rate-limiting step. mdpi.com Conversely, the absence of a significant KIE on α-deuteration during electrochemical oxidation of tertiary amines suggests that the initial electron transfer from the nitrogen, not C-H bond cleavage, is the rate-determining step. rsc.org

In the context of the Morita-Baylis-Hillman reaction, a KIE of up to 5.2 ± 0.6 has been measured, indicating that proton transfer from the α-carbon can be rate-limiting under certain conditions. chemrxiv.org The magnitude of the KIE can provide detailed information about the transition state of the proton transfer step. nih.govnih.gov

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In the case of reactions involving this compound, this could include the aminium radical cation in redox reactions or the enolate anion in base-mediated reactions.

For example, in the degradation of α-amino acid ester prodrugs of camptothecins, intermediates such as a hemiorthoester and a ring-opened amide have been identified through NMR spectroscopy. nih.gov These intermediates arise from intramolecular nucleophilic attack of the amino group. While this compound does not have the same complex structure, this demonstrates the potential for the amino group to participate in forming transient intermediates.

In the context of enolate chemistry, while the enolate itself is often too reactive to be isolated, its formation can be inferred from the products of the reaction. masterorganicchemistry.comyoutube.com Spectroscopic techniques can sometimes be used to detect the presence of enolates under specific conditions. Furthermore, in the study of the electrochemical oxidation of tertiary amines, the aminium radical cation, though often short-lived, is a key proposed intermediate. rsc.orgacs.org

Computational Chemistry and Theoretical Modeling of this compound Reactions

The application of computational chemistry and theoretical modeling provides a powerful lens through which to view and predict the intricate details of chemical reactions involving this compound. These methods allow for the exploration of reaction mechanisms, the identification of transient intermediates, and the quantification of energy landscapes, all of which are crucial for a comprehensive understanding of its reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying the reaction pathways of molecules like this compound. DFT calculations would be instrumental in mapping out the potential energy surface for various reactions, such as hydrolysis, aminolysis, or oxidation.

For a hypothetical hydrolysis reaction, DFT could be used to model the approach of a water molecule to the ester carbonyl group. By calculating the energies of various conformations and orientations, the most favorable reaction coordinate can be determined. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be benchmarked to ensure the reliability of the calculated energies and geometries. The inclusion of solvent effects, either through implicit models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, would be critical to accurately simulate reactions in a condensed phase.

Table 1: Hypothetical DFT Calculation Parameters for Studying the Hydrolysis of this compound

ParameterDescription
Software Gaussian, ORCA, etc.
Functional B3LYP, M06-2X, ωB97X-D
Basis Set 6-31+G(d,p), 6-311++G(2d,2p), def2-TZVP
Solvent Model SMD, IEFPCM (with water as solvent)
Task Geometry Optimization, Frequency Calculation, Transition State Search

A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), the highest energy point along the reaction pathway. For reactions of this compound, locating the TS for a given step is a primary goal of computational analysis. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or dimer method would be employed to find these saddle points on the potential energy surface.

Once a transition state is located, its structure provides invaluable information about the geometry of the activated complex. A frequency calculation is then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method would then be used to trace the path from the transition state downhill to the connected reactant and product, confirming the proposed elementary step.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key determinant of the reaction rate. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction Step of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Second Transition State+10.5
Products-12.3

This profile provides a quantitative picture of the reaction's feasibility and kinetics.

While DFT calculations provide a static picture of a reaction pathway, molecular dynamics (MD) simulations offer a dynamic view, simulating the motion of atoms over time. MD simulations would be particularly useful for understanding the role of solvent dynamics and conformational changes during a reaction of this compound.

Using a force field parameterized for organic molecules (e.g., AMBER, CHARMM, or OPLS), a simulation box containing the ester and solvent molecules would be set up. The system's trajectory would then be propagated by solving Newton's equations of motion. For studying rare events like chemical reactions, advanced techniques such as umbrella sampling or metadynamics would be necessary to overcome the high energy barriers.

MD simulations can provide insights into:

The solvation structure around the reactant and transition state.

The role of specific solvent interactions in stabilizing or destabilizing key species.

The conformational flexibility of the molecule and its influence on reactivity.

Quantum chemical methods can go beyond elucidating mechanisms to predict reactivity and selectivity. For this compound, this could involve predicting its susceptibility to nucleophilic or electrophilic attack and forecasting the outcome of reactions with multiple possible products.

Conceptual DFT provides a framework for this, utilizing descriptors derived from the electron density to rationalize and predict chemical behavior. Key descriptors include:

Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon would be predicted as a primary electrophilic site.

Global Hardness and Softness: These properties relate to the molecule's resistance to changes in its electron distribution and can be used to predict reactivity based on the Hard and Soft Acids and Bases (HSAB) principle.

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecular surface, highlighting electron-rich (negative ESP) and electron-poor (positive ESP) regions, which are prone to electrophilic and nucleophilic attack, respectively.

By comparing the activation energies for competing reaction pathways, quantum chemical calculations can also predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in a reaction with a chiral reagent, the energy barriers leading to different stereoisomeric products could be calculated to predict the diastereomeric or enantiomeric excess.

Application in Advanced Organic Synthesis and Building Block Chemistry

Methyl 2-(dimethylamino)propanoate as a Chiral Building Block

The presence of a stereocenter at the α-carbon makes enantiomerically pure forms of this compound valuable starting materials for creating complex molecules with specific three-dimensional arrangements. Chirality is a critical factor in the functionality of many pharmaceuticals and agrochemicals, making chiral building blocks essential in their synthesis.

Asymmetric Synthesis of Complex Molecules

In asymmetric synthesis, the primary goal is to create a target molecule as a single enantiomer. Chiral building blocks derived from amino acids are fundamental to this process. While direct, large-scale applications of this compound are not extensively documented, its parent structure, N,N-dimethylalanine, serves as a key component in developing chiral reagents. For instance, activated forms of N,N-dimethylalanine, such as N,N-dimethylalanine imidazolide, have been investigated for their ability to react with high stereoselectivity. rsc.org

These activated derivatives demonstrate the principle of transferring the inherent chirality of the parent amino acid to a new, more complex molecule. In one study, the (R)-enantiomer of an N,N-dimethylalanine derivative reacted with near-complete conversion (>90%) with a single-stranded RNA molecule, while its (S)-enantiomer showed minimal reactivity (<20%). rsc.org This high degree of diastereoselectivity underscores the potential of such building blocks in the selective modification of complex biomolecules like RNA, which is crucial for developing RNA-based therapeutics and diagnostics. rsc.orgrsc.org

Derivatization for Stereochemically Defined Products

Derivatization involves chemically modifying a compound to produce a new one with desired properties. This compound and its parent acid can be transformed into various derivatives that serve as stereochemically defined products or intermediates.

A key strategy involves converting the carboxylic acid or ester group into other functionalities while preserving the stereochemical integrity of the α-carbon. For example, N,N-dimethylalanine (DMA) has been used as a charge label for the derivatization of diacylglycerols (DAGs). researchgate.net This process allows for enhanced detection in mass spectrometry and aids in the stereochemical analysis of complex lipids. researchgate.net

Furthermore, chiral derivatizing agents are essential for determining the enantiomeric composition of amino acids and other chiral compounds. While not a derivatizing agent itself, the principles of using chiral molecules to analyze other chiral molecules are central to this field. Reagents like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) are used to derivatize amino acids, allowing for their separation and quantification by chromatography. researchgate.net The study of how chiral molecules like N,N-dimethylalanine derivatives interact with others is fundamental to developing such analytical methods. researchgate.net

Utilization in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biopharmaceuticals, and agrochemicals. The structural features of this compound make it a potential precursor in these multi-step synthetic pathways.

Precursor in Multistep Organic Transformations

In multistep synthesis, a starting material undergoes a series of chemical reactions to build a more complex target molecule. The utility of a precursor is determined by its reactivity and the functional groups it contains. The ester and tertiary amine groups of this compound allow for a range of chemical modifications.

Research has focused on derivatives of N,N-dimethylalanine as reactive intermediates. Activated forms of N,N-dimethylalanine can participate in reactions that form new carbon-heteroatom bonds. For example, their high reactivity toward the 2'-hydroxyl group of RNA has been explored for the site-specific labeling and modification of these biopolymers. rsc.orgnih.gov Such transformations are critical steps in the synthesis of modified oligonucleotides for therapeutic use.

Table 1: Reactivity of N,N-dimethylalanine Derivatives in RNA Acylation

Derivative Reagent Concentration Conversion Rate Stereoselectivity (R/S)
(R)-N,N-dimethylalanine imidazolide 100 µM >90% High
(S)-N,N-dimethylalanine imidazolide 200 mM <20% High
N-acetylated alanine (B10760859) 200 mM Low Nearly lost

Data sourced from studies on RNA modification and highlight the importance of the N,N-dimethyl group for high reactivity and selectivity. rsc.orgnih.gov

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and bioactive natural products. While specific examples of this compound being used to form heterocyclic rings are not prevalent in major literature, the general synthetic strategies for creating such rings often rely on amino acid precursors.

The synthesis of these rings typically involves cyclization reactions where the amine and carboxylate functionalities (or their derivatives) of an amino acid are key participants. For instance, intramolecular reactions can lead to the formation of lactams (cyclic amides), which are common motifs in drug molecules. The N,N-dimethylated nitrogen of the title compound would influence the type of heterocyclic structures that could be formed, potentially leading to quaternary ammonium-containing rings or participating in novel cyclization pathways.

Development of Novel Reagents and Auxiliaries from this compound

Beyond being incorporated into a final product, chiral molecules can be used as reagents or auxiliaries that facilitate a chemical reaction and control its stereochemical outcome without being part of the final structure.

Derivatives of N,N-dimethylalanine have been investigated as chiral reagents for the selective modification of RNA. rsc.orgnih.gov In this context, the reagent acylates the RNA, and its chiral nature influences which parts of the complex, folded RNA structure are most accessible. rsc.org Studies have shown that the chirality of the reagent has a significant impact on reaction rates and yields, demonstrating that the local structure of the RNA and the chirality of the reagent are interconnected. rsc.org This approach is valuable for "structure mapping," a technique used to determine the three-dimensional shape of RNA molecules. The development of chiral reagents that provide a higher signal over background noise is an active area of research. rsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
N,N-dimethylalanine
N,N-dimethylalanine imidazolide
Diacylglycerols (DAGs)
Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide)
Lactams
(R)-N,N-dimethylalanine imidazolide
(S)-N,N-dimethylalanine imidazolide

Coordination Chemistry and Metal Complex Research Involving 2 Dimethylamino Propanoate Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(dimethylamino)propanoate ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The ligand can be used in its ester form, methyl 2-(dimethylamino)propanoate, or as the N,N-dimethylalanine zwitterion, where the carboxylic acid is deprotonated in situ or by the addition of a base.

General synthetic procedures often involve dissolving the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of the desired metal) and the ligand in a solvent such as ethanol (B145695), methanol (B129727), or a mixture of solvents. The reaction mixture is then typically stirred, sometimes with heating or under reflux, to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after a certain reaction time and can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. For instance, the synthesis of nickel(II) complexes with L-amino-acid-derived ligands has been successfully achieved by reacting a nickel(II) salt with the sodium salt of the ligand in methanol, leading to the formation of the complex which can be crystallized by slow evaporation of the solvent jocpr.com. Similarly, lanthanide complexes can be prepared by reacting a lanthanide salt with the ligand in a suitable solvent system jocpr.comnih.gov.

Characterization of the newly synthesized complexes is crucial to determine their composition, structure, and purity. A suite of analytical techniques is employed for this purpose:

Elemental Analysis (C, H, N): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand to the metal ion. The coordination of the carboxylate group is typically confirmed by the shift in the asymmetric and symmetric stretching vibrations of the COO- group. The involvement of the dimethylamino group in coordination can also be inferred from shifts in the C-N stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in deducing the coordination geometry of the metal ion. The d-d transitions for transition metal complexes are particularly informative.

Molar Conductivity Measurements: These measurements, typically carried out in a solvent like DMF or DMSO, help to determine whether the complex is an electrolyte or a non-electrolyte in solution, providing insight into whether anions are coordinated to the metal or exist as counter-ions jocpr.com.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which can provide information about the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion.

The 2-(dimethylamino)propanoate ligand is a bidentate ligand, capable of coordinating to a metal ion through two donor atoms: the nitrogen atom of the dimethylamino group and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring. The coordination can be represented as follows:

Generated code

In some cases, the carboxylate group can also act as a bridging ligand, connecting two metal centers. This can lead to the formation of dimeric or polymeric structures. The specific chelation mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

Chromium(II) Complexes: Chromium(II) is known to form a variety of coordination complexes. With a ligand like 2-(dimethylamino)propanoate, one would anticipate the formation of a high-spin d4 complex. The synthesis would likely be carried out under inert atmosphere to prevent oxidation of the Cr(II) ion. The resulting complex is expected to be paramagnetic.

Copper(II) Complexes: Copper(II) complexes with amino acid-derived ligands are well-documented. The d9 electronic configuration of Cu(II) often leads to distorted coordination geometries, such as square planar or distorted octahedral, due to the Jahn-Teller effect. The reaction of a copper(II) salt with 2-(dimethylamino)propanoate would likely yield a colored, paramagnetic complex.

Nickel(II) Complexes: Nickel(II) (d8) typically forms octahedral, tetrahedral, or square planar complexes. With a bidentate ligand like 2-(dimethylamino)propanoate, an octahedral geometry is commonly observed, with either three ligand molecules coordinating to the metal center or with solvent molecules or other ligands occupying the remaining coordination sites nih.govchemijournal.com. These complexes are generally paramagnetic.

Lanthanum(III) Complexes: Lanthanum(III), a lanthanide, is a hard Lewis acid and typically prefers coordination with hard donor atoms like oxygen. However, nitrogen coordination is also common. Lanthanide ions are known for their high and variable coordination numbers (typically 8 or 9) researchgate.net. The complexation of La(III) with 2-(dimethylamino)propanoate would likely involve the coordination of both the carboxylate oxygen and the amino nitrogen. Due to the f0 electronic configuration of La(III), its complexes are diamagnetic jocpr.com.

Table 1: Expected Properties of Metal-2-(dimethylamino)propanoate Complexes

Metal IonExpected GeometryExpected Magnetic Property
Chromium(II)Octahedral (distorted)Paramagnetic
Copper(II)Square Planar/Octahedral (distorted)Paramagnetic
Nickel(II)OctahedralParamagnetic
Lanthanum(III)8- or 9-coordinateDiamagnetic

Structural Analysis of Coordination Compounds

The precise three-dimensional arrangement of atoms in a metal complex is determined through structural analysis techniques, with X-ray crystallography being the most definitive method.

Confirm the coordination of the ligand to the metal ion.

Determine the precise coordination geometry around the metal center (e.g., octahedral, tetrahedral, etc.).

Identify the chelation mode of the ligand (bidentate, bridging, etc.).

Measure the bond distances between the metal and the donor atoms (M-O and M-N).

Elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding.

While specific crystal structures for complexes of 2-(dimethylamino)propanoate were not found in the immediate search, related structures of metal complexes with other amino acids and their derivatives have been extensively studied nih.govresearchgate.nettubitak.gov.trnih.govrsc.org. For example, the crystal structure of a nickel(II) complex with an L-phenylalanine-derived ligand revealed a mononuclear complex with the ligand coordinating in a bidentate fashion jocpr.com.

Spectroscopic techniques provide valuable insights into the interaction between the metal and the ligand in a coordination compound.

Infrared (IR) Spectroscopy: The formation of a metal-ligand bond is evidenced by shifts in the vibrational frequencies of the ligand's functional groups. For 2-(dimethylamino)propanoate complexes, key IR spectral features would include:

A shift in the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (COO-) upon coordination to the metal ion. The magnitude of the difference between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

A shift in the C-N stretching vibration of the dimethylamino group, indicating its involvement in coordination.

The appearance of new, low-frequency bands corresponding to the M-O and M-N stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of transition metal complexes are characterized by d-d electronic transitions and charge transfer bands.

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and number of these bands are indicative of the coordination geometry and the ligand field strength. For example, an octahedral Ni(II) complex typically shows three spin-allowed d-d transitions.

Charge Transfer (CT) Bands: These are typically more intense than d-d bands and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

Table 2: Expected Spectroscopic Data for a Hypothetical [Ni(2-(dimethylamino)propanoate)2(H2O)2] Complex

Spectroscopic TechniqueExpected ObservationInterpretation
IR SpectroscopyShift in ν(COO-) and ν(C-N) bandsCoordination of carboxylate and amino groups
Appearance of new ν(Ni-O) and ν(Ni-N) bandsFormation of metal-ligand bonds
UV-Vis SpectroscopyMultiple absorption bands in the visible regiond-d transitions characteristic of octahedral Ni(II)

Reactivity and Catalytic Potential of Metal-2-(dimethylamino)propanoate Complexes

The reactivity of metal-2-(dimethylamino)propanoate complexes is an area of significant interest, with potential applications in catalysis. The presence of both a metal center and a chiral ligand (if a chiral form of the amino acid is used) makes these complexes attractive candidates for asymmetric catalysis.

While specific catalytic studies on complexes of 2-(dimethylamino)propanoate are not extensively reported in the literature, related metal complexes with amino acid and Schiff base ligands have shown catalytic activity in various organic transformations. For example, chromium complexes have been investigated for their catalytic activity in polymerization reactions udel.edu. Copper complexes are known to catalyze a wide range of reactions, including oxidation and cross-coupling reactions. Nickel complexes have also been employed as catalysts in various organic syntheses, including hydrosilylation reactions researchgate.net.

The catalytic potential of metal-2-(dimethylamino)propanoate complexes could be explored in reactions such as:

Asymmetric Aldol (B89426) Reactions: Chiral metal complexes can act as Lewis acids to catalyze the enantioselective addition of enolates to aldehydes.

Oxidation Reactions: The metal center can facilitate the oxidation of substrates through redox cycling.

Polymerization Reactions: As seen with some chromium complexes, these compounds could potentially act as catalysts or pre-catalysts for the polymerization of olefins.

Hydrolysis Reactions: The Lewis acidic metal center could catalyze the hydrolysis of esters or amides.

Further research is needed to fully explore and understand the reactivity and catalytic capabilities of metal-2-(dimethylamino)propanoate complexes. The synthesis of a range of these complexes and the systematic investigation of their performance in various catalytic reactions would be a valuable contribution to the field of coordination chemistry and catalysis.

Investigations into Catalytic Transformations Mediated by Complexes

Metal complexes featuring amino acid and amino acid ester ligands have been explored as catalysts in a range of organic transformations. The specific nature of the metal, the ligand, and the reaction conditions dictates the catalytic outcome.

Research into metal-ion catalyzed hydrolysis of amino acid esters has provided insights into how the coordination environment affects reactivity. acs.org For example, copper(II) is often an efficient catalyst for the hydrolysis of amino acid esters. While direct catalytic data for 2-(dimethylamino)propanoate complexes is scarce, the broader class of metal complexes with amino acid-derived ligands has shown activity in various reactions.

Interactive Data Table: Catalytic Activity of Amino Acid-Derived Ligand-Metal Complexes
Ligand/Complex Metal Ion Reaction Type Substrate Product Yield (%) Enantiomeric Excess (ee %) Reference
Cu(II) salen complex Cu(II) Phase Transfer Alkylation Schiff base of D,L-alanine ester α-Methyl Phenylalanine High 66-98 nih.gov
Ni(II) salen complex Ni(II) Phase Transfer Alkylation Schiff base of D,L-alanine ester α-Methyl Phenylalanine Moderate 30 nih.gov
Proline-based organocatalyst - Asymmetric Aldol Reaction Acetone and p-nitrobenzaldehyde Aldol adduct 68 76 nih.gov
Chiral Aldehyde/Lewis Acid/Transition Metal System Pd(II) Asymmetric α-allylation N-unprotected amino acid esters α,α-disubstituted α-amino acids up to 87 up to 96 acs.org
Ti-dipeptide complex Ti(IV) Cyanide addition to imines Imine α-Aminonitrile High High mdpi.com

Role in Chiral Catalysis (if applicable to specific complexes)

The incorporation of a chiral center in the ligand backbone is a cornerstone of asymmetric catalysis. Given that 2-(dimethylamino)propanoate can be derived from the chiral amino acid alanine (B10760859), its complexes have the potential to be used in enantioselective transformations.

The field of asymmetric catalysis extensively utilizes chiral ligands derived from amino acids. Proline and its derivatives are prominent examples of chiral organocatalysts and ligands for metal-catalyzed reactions. wikipedia.orgresearchgate.netmdpi.comnih.gov These systems are effective in a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. wikipedia.orgresearchgate.net

For instance, chiral salen complexes of copper(II) and nickel(II) have been successfully employed as catalysts in the phase-transfer Cα-alkylation of Schiff bases derived from alanine esters, achieving high enantiomeric excess (ee). nih.gov In one study, a Cu(II) salen complex catalyzed the asymmetric benzylation of an alanine enolate with up to 98% ee. nih.gov This highlights the potential of metal complexes with chiral amino acid-derived ligands to induce high levels of stereocontrol.

Another approach involves the combination of a chiral aldehyde, a Lewis acid, and a transition metal to create a triple catalytic system for the asymmetric α-allylation of N-unprotected amino acid esters. acs.org This method has been shown to produce optically active α,α-disubstituted α-amino acids with high yields and enantioselectivities. acs.org The chiral aldehyde in this system acts as both an organocatalyst and a ligand for the transition metal. acs.org

Furthermore, peptide-based ligands have been shown to be effective in various metal-catalyzed enantioselective reactions. mdpi.comresearchgate.net For example, titanium-peptide complexes have been used for the highly enantioselective addition of cyanide to imines. mdpi.com

The development of new catalytic systems for the synthesis of chiral amino acids is an active area of research. One novel method involves a transition metal-catalyzed 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, which provides a stereocontrolled route to α-amino acids. nature.com This demonstrates the ongoing innovation in the use of metal complexes for asymmetric synthesis.

Research on the Polymer Chemistry and Materials Science of this compound Not Found

Following a comprehensive review of available scientific literature, it has been determined that there is no significant body of research concerning the use of this compound as a monomer in polymer chemistry and materials science. Searches for studies on its polymerization, including free radical polymerization, controlled radical polymerization techniques (such as RAFT and ATRP), and its incorporation into functional polymer architectures like copolymers, polymer brushes, or pH-responsive materials, did not yield any relevant results.

The specified compound, this compound, does not appear to be a commonly utilized monomer in the contexts outlined in the requested article structure. While numerous studies exist for similarly named compounds, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), which is a well-known functional monomer, the specific chemical entity of this compound is not prominently featured in the polymer chemistry literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres to the provided outline. The absence of research data on the polymerization and material science applications of this compound prevents the creation of content for the specified sections and subsections.

Polymer Chemistry and Materials Science Research Involving Methyl 2 Dimethylamino Propanoate

Novel Materials Development

The incorporation of specialized monomers into polymer chains is a fundamental strategy in the development of novel materials with tailored properties. Methyl 2-(dimethylamino)propanoate, while not extensively documented in dedicated polymer chemistry literature, possesses structural features that suggest its potential as a valuable monomer. Its α-amino acid ester structure, combined with the tertiary amine group, indicates that polymers derived from it could exhibit unique physicochemical properties and find utility in advanced, functional polymer systems.

Due to the limited direct research on polymers of this compound, this section will draw parallels with a structurally analogous and well-studied polymer, poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). Both monomers contain a tertiary dimethylamino group and an ester linkage, making PDMAEMA a relevant model for predicting the behavior and potential of poly(this compound).

Investigation of Physicochemical Properties of Polymers Containing the Compound

Polymers incorporating monomers like this compound are expected to exhibit stimuli-responsive behavior, primarily due to the presence of the tertiary amine group. This group can be protonated or deprotonated in response to changes in the surrounding pH. This responsiveness is a key characteristic of "smart" polymers.

pH-Responsiveness: The dimethylamino group in the polymer's side chain acts as a weak polybase. nih.gov At low pH values, the tertiary amine groups become protonated, leading to electrostatic repulsion between the polymer chains and enhanced hydrophilicity. essentialchemicalindustry.org This causes the polymer to swell or dissolve in aqueous solutions. Conversely, at higher pH, the amine groups are deprotonated and the polymer becomes more hydrophobic, which can lead to its collapse or precipitation from the solution. essentialchemicalindustry.orgmdpi.com This transition is often characterized by a pKa value, which for the analogous polymer PDMAEMA is around 7.4. mdpi.com This property is crucial for applications where pH-triggered changes in material properties are desired.

Thermo-Responsiveness: Polymers containing dimethylamino groups, such as PDMAEMA, are also known to be thermoresponsive, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions. nih.gov Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. nih.gov This behavior is attributed to the breaking of hydrogen bonds between the polymer and water molecules at elevated temperatures. nih.gov The LCST of PDMAEMA is typically around 32-50°C, a range that is particularly interesting for biomedical applications as it is close to physiological temperatures. nih.gov

Solubility and Hydrophilicity: The solubility of polymers derived from this compound would likely be highly dependent on pH and temperature. In its protonated state at low pH, the polymer is expected to be water-soluble. The hydrophilicity can be tuned by copolymerization with other monomers. For instance, copolymerization with hydrophilic monomers like poly(ethylene glycol) (PEG) can enhance water solubility and biocompatibility. mdpi.com Conversely, copolymerization with hydrophobic monomers can be used to create amphiphilic structures. The analogous polymer, PDMAEMA, is soluble in various organic solvents such as THF, chloroform, toluene, and dioxane, but precipitates in hexanes, methanol (B129727), and ethanol (B145695).

Thermal Properties: The thermal stability of polymers is a critical factor for their processing and application. Studies on PDMAEMA have shown a two-stage thermal degradation process. The initial decomposition begins around 390°C, with activation energies calculated at 89.8 kJ/mol for the first stage and 17.7 kJ/mol for the second stage of degradation. nih.gov

Interactive Data Table: Physicochemical Properties of Analogous Polymers

PropertyDescriptionInfluencing FactorsPotential Value for Poly(this compound)
pH-Responsiveness Reversible swelling/collapse or dissolution/precipitation with pH changes.pH, pKa of the amine group, ionic strength.~7.4 (based on PDMAEMA)
Thermo-Responsiveness (LCST) Exhibits a Lower Critical Solution Temperature in aqueous solutions.Polymer concentration, molecular weight, copolymer composition.32-50°C (based on PDMAEMA)
Solubility Soluble in acidic aqueous solutions and various organic solvents.pH, temperature, solvent polarity.Soluble in THF, chloroform, toluene, dioxane; precipitates in hexanes, methanol, ethanol (based on PDMAEMA)
Thermal Degradation Decomposes in multiple stages at elevated temperatures.Heating rate, atmosphere.Onset around 390°C (based on PDMAEMA)

Potential in Advanced Polymer-Based Systems

The unique physicochemical properties of polymers containing this compound, inferred from its structural analog PDMAEMA, open up a wide range of possibilities for their use in advanced polymer-based systems.

Smart Drug Delivery Systems: The pH- and thermo-responsive nature of these polymers makes them excellent candidates for "smart" drug delivery vehicles. For example, a drug could be encapsulated within a nanoparticle made from such a polymer. In the neutral pH of the bloodstream (around 7.4), the polymer would be in a collapsed, hydrophobic state, retaining the drug. mdpi.com Upon reaching a tumor microenvironment, which is often more acidic, the polymer would become protonated and swell, triggering the release of the encapsulated drug. mdpi.com This targeted delivery mechanism can enhance therapeutic efficacy while minimizing side effects.

Gene Delivery Vectors: The cationic nature of the polymer at physiological pH, due to the protonation of the amine groups, allows it to form complexes with negatively charged genetic material like DNA and RNA. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells, making these polymers promising non-viral vectors for gene therapy.

Biocompatible and Biodegradable Materials: Polymers derived from α-amino acids are often lauded for their biocompatibility and potential for biodegradability. The degradation products—amino acids, diols, and dicarboxylic acids—are generally less acidic and more readily metabolized by the body compared to the degradation products of polyesters like PLA and PLGA. This can reduce inflammatory responses at the site of implantation. The incorporation of α-amino acids can also enhance cell-material interactions, promoting cell adhesion and proliferation, which is beneficial for tissue engineering applications.

Stimuli-Responsive Surfaces and Membranes: The ability of these polymers to change their conformation and surface properties in response to external stimuli can be harnessed to create smart surfaces and membranes. For example, a surface coated with such a polymer could be used to control cell adhesion and detachment simply by changing the temperature or pH of the culture medium. This has applications in cell sheet engineering and regenerative medicine. Similarly, membranes with tunable permeability could be developed for separation processes.

Interactive Data Table: Potential Applications in Advanced Polymer Systems

Application AreaUnderlying PrincipleKey Polymer Property
Smart Drug Delivery pH- and/or thermo-triggered drug release in specific microenvironments (e.g., tumors).pH-Responsiveness, Thermo-Responsiveness (LCST)
Gene Delivery Formation of polyplexes with nucleic acids through electrostatic interactions.Cationic nature at physiological pH.
Tissue Engineering Promotion of cell adhesion and growth on biocompatible and biodegradable scaffolds.Biocompatibility, Biodegradability, Functional Groups for Cell Interaction.
Stimuli-Responsive Surfaces Controllable switching of surface properties (e.g., hydrophilicity) to modulate cell adhesion.pH- and Thermo-Responsiveness.
Advanced Coatings Development of "smart" coatings with tunable properties.Stimuli-Responsive Behavior.

Analytical Methodologies for Structural Elucidation and Purity Assessment of Methyl 2 Dimethylamino Propanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of methyl 2-(dimethylamino)propanoate. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Integration
N(CH₃)₂~2.3Singlet6H
OCH₃~3.7Singlet3H
CH~3.0-3.2Quartet1H
CH-CH~1.2Doublet3H

This table is based on predicted and typical values for similar structures.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule.

Carbon Type Typical Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~173-175
OCH₃~51-52
CH-N~60-65
N(CH₃)₂~40-42
CH-C H₃~15-17

This table is based on predicted and typical values for similar structures. For comparison, the carbonyl carbon of methyl propanoate appears around 174.9 ppm. vaia.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structure. A COSY spectrum would show correlation between the CH proton and the CH-CH₃ protons, confirming their coupling. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. The exact mass of the molecular ion is determined, which can then be compared to the calculated mass for the proposed formula, C₆H₁₃NO₂. The calculated exact mass of this compound is 131.09463 Da. nih.gov HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. docbrown.info Additionally, C-H stretching vibrations will appear in the 2800-3000 cm⁻¹ region. C-N stretching vibrations can be observed in the 1000-1350 cm⁻¹ range, and C-O stretching vibrations for the ester will be present in the 1000-1300 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy can also be used to identify the functional groups. While specific data for this compound is not widely available, related compounds show characteristic Raman shifts. chemicalbook.com

Chromatographic Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique used to separate volatile compounds. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions. For purity assessment, a single sharp peak would indicate a pure sample.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for both separation and identification of the components. As this compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For a related compound, methyl 3-(dimethylamino)-2-methylpropionate, the top mass-to-charge ratio (m/z) peaks in its GC-MS analysis are at 58 and 42. nih.gov Similar fragmentation patterns would be expected for this compound. The use of a 5% phenyl methyl siloxane column is often suitable for the analysis of such compounds. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

Method Parameters:

Column: A C18 column is a common choice for separating moderately polar compounds. pensoft.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. pensoft.netfda.gov The composition can be delivered isocratically (constant composition) or as a gradient (changing composition) to achieve optimal separation. researchgate.net

Detection: A UV detector would be suitable for detection if the compound possesses a chromophore. pensoft.net If not, an evaporative light scattering detector (ELSD) or a mass spectrometer could be used.

By employing these analytical methodologies, a comprehensive profile of this compound can be established, confirming its identity, structure, and purity with a high degree of confidence.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography stands as a cornerstone for the separation and quantification of the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

For the analysis of amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently used in HPLC. udel.edunih.gov For instance, columns like Chiralcel OD, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for the enantiomeric separation of N-protected amino acid esters. wikipedia.org While specific application notes for this compound are not extensively detailed in readily available literature, the general principles suggest that a normal-phase method using a mobile phase like hexane (B92381) and isopropanol (B130326) would be a suitable starting point for method development. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution between the enantiomers. udel.edu

In the realm of Gas Chromatography, the analysis of amino acid enantiomers typically requires a derivatization step to increase their volatility. researchgate.netresearchgate.net Following derivatization, a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-L-Val), can be used to achieve enantioseparation. researchgate.net This approach allows for high-resolution separation and sensitive detection, often coupled with mass spectrometry (GC-MS) for definitive identification. researchgate.net

Table 1: Illustrative Chiral Chromatography Conditions for Amino Acid Ester Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Chiral Stationary Phase Polysaccharide-based (e.g., Cellulose or Amylose derivatives)Cyclodextrin-based (e.g., Chirasil-L-Val)
Mobile Phase/Carrier Gas n-Hexane/Isopropanol mixturesHelium or Hydrogen
Detection UV-Vis or Mass Spectrometry (MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Derivatization Often not required for N-alkylated amino acid estersRequired (e.g., acylation followed by esterification)

Validation of Stereochemical Purity and Enantiomeric Excess

The validation of analytical methods for stereochemical purity is essential to ensure their accuracy, precision, and reliability. registech.comchromatographyonline.com This involves demonstrating that the method can accurately quantify the enantiomeric excess (% ee), which is a measure of the purity of one enantiomer in a mixture.

Use of Chiral Shift Reagents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with the aid of chiral shift reagents (CSRs), it can also be used to determine enantiomeric purity. libretexts.orgnih.gov CSRs are typically lanthanide complexes, such as those containing europium or praseodymium, with chiral ligands. nih.govslideshare.net

When a CSR is added to a solution of a chiral analyte like this compound, it forms transient diastereomeric complexes with each enantiomer. This interaction induces different chemical shifts for corresponding protons in the two enantiomers, leading to the splitting of NMR signals. libretexts.org The integration of the areas of these separated signals allows for the direct calculation of the enantiomeric ratio.

The magnitude of the induced shift is dependent on the concentration of the CSR and the proximity of the protons to the Lewis basic site of the analyte (the dimethylamino group and the ester carbonyl in this case) that coordinates with the lanthanide ion. nih.gov While this technique is powerful, it can be limited by line broadening caused by the paramagnetic nature of the shift reagents. nih.gov

Table 2: Common Chiral Shift Reagents for NMR Spectroscopy

Chiral Shift ReagentLanthanide IonCommon Abbreviation
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)EuropiumEu(hfc)₃
Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato] europium(III)EuropiumEu(tfc)₃
Tris(d-3-trifluoroacetylcamphorato)praseodymium(III)PraseodymiumPr(tfc)₃

Derivatization Methods for Chiral Analysis

Derivatization is a strategy used to convert enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard, non-chiral analytical techniques like conventional HPLC or GC. nih.gov This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA).

A widely used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its more reactive acid chloride. udel.eduwikipedia.org For a secondary amine like the one present in the hydrolyzed form of this compound, or potentially directly with the tertiary amine under certain conditions, reaction with a single enantiomer of Mosher's acid chloride would yield a pair of diastereomeric amides. These diastereomers exhibit distinct chemical and physical properties, including different chemical shifts in NMR spectra and different retention times on achiral chromatography columns. udel.edu The ratio of the diastereomers, determined by integration of their respective signals, directly reflects the enantiomeric ratio of the original amine.

Table 3: Common Chiral Derivatizing Agents for Amines

Chiral Derivatizing AgentAbbreviationFunctional Group Reacted
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride(R)-(-)-MTPA-ClAmine
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride(S)-(+)-MTPA-ClAmine
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Amine
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCAmine

Environmental Transformation and Degradation Pathways of Methyl 2 Dimethylamino Propanoate Academic Context

The environmental fate of Methyl 2-(dimethylamino)propanoate is governed by a combination of abiotic and biotic processes. These include chemical hydrolysis in aquatic systems, transformation by microbial communities, and degradation initiated by sunlight. Understanding these pathways is crucial for assessing the persistence and potential impact of this compound in various environmental compartments.

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